dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate
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Description
Chromene derivatives are of significant interest in the scientific community due to their broad range of applications in material science, organic synthesis, and pharmacology. The compound belongs to the chromene family, which is known for its complex structure and reactivity, allowing for the synthesis of various heterocyclic scaffolds.
Synthesis Analysis
Chromene derivatives are synthesized through various methods, including photoinduced one-electron reductive activation for stereoselective bond formation. For instance, derivatives like dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyl]diacetate have been synthesized, demonstrating the versatility of chromene compounds in generating valuable heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using X-ray crystallography, NMR spectroscopy, and other analytical techniques. These compounds exhibit a range of stereochemical behaviors and configurations, often influenced by their substituents and synthesis conditions.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and ring transformations. These reactions are essential for the functionalization and further modification of the chromene core, leading to new compounds with diverse chemical properties.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, of chromene derivatives are influenced by their structure. Studies on compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate have provided insights into the kinetics and mechanism of their synthesis, showcasing the complexity of reactions involving chromene derivatives (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Future Directions
properties
IUPAC Name |
methyl 2-[3-chloro-5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO8/c1-8-14-10(24-7-13(19)22-3)4-9(23-6-12(18)21-2)5-11(14)25-16(20)15(8)17/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOANIJDFNQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=O)OC)OCC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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